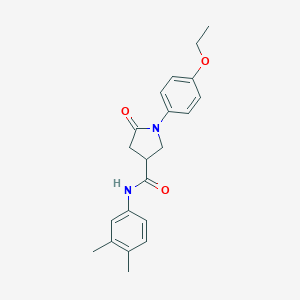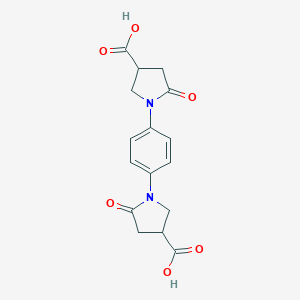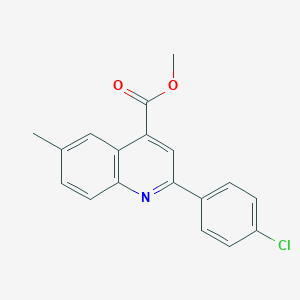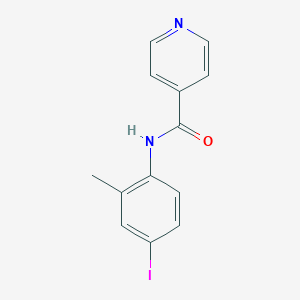![molecular formula C16H13N2O+ B271349 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium, also known as Naphthopyrazine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazines, which are organic compounds that contain a six-membered ring with two nitrogen atoms. Naphthopyrazine has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
作用机制
The mechanism of action of 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine is not fully understood. However, it is believed to act as a metal ion chelator, which can lead to the formation of stable complexes with metal ions. This property makes it an excellent fluorescent probe for the detection of metal ions. In addition, 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has been shown to generate reactive oxygen species (ROS) upon irradiation with light, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has been shown to have antioxidant and anti-inflammatory effects. It can scavenge free radicals and protect cells from oxidative stress. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has also been shown to have anticancer effects, as it can induce cell death in cancer cells through the generation of ROS.
实验室实验的优点和局限性
The advantages of using 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine in lab experiments include its fluorescent properties, which make it an excellent probe for the detection of metal ions. In addition, its ability to generate ROS upon irradiation with light makes it a potential photosensitizer for photodynamic therapy. However, the limitations of using 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine in lab experiments include its low yield of synthesis and its potential toxicity.
未来方向
There are several future directions for the research on 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine. One direction is to investigate its potential as an anti-inflammatory and antioxidant agent. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. In addition, further research is needed to understand its mechanism of action and to optimize its synthesis method. Finally, the development of new derivatives of 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine with improved properties is also an area of future research.
合成方法
1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine can be synthesized using various methods, including the reaction of 2-naphthylmethyl ketone with hydrazine, followed by oxidation with potassium permanganate. Another method involves the reaction of 2-naphthylmethyl ketone with hydrazine hydrate in the presence of acetic acid, followed by oxidation with hydrogen peroxide. The yield of 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine using these methods is around 50-60%.
科学研究应用
1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has also been used as a photosensitizer for photodynamic therapy, which is a non-invasive treatment for cancer. In addition, it has been investigated for its potential as an anti-inflammatory and antioxidant agent.
属性
产品名称 |
1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium |
|---|---|
分子式 |
C16H13N2O+ |
分子量 |
249.29 g/mol |
IUPAC 名称 |
1-naphthalen-2-yl-2-pyrazin-1-ium-1-ylethanone |
InChI |
InChI=1S/C16H13N2O/c19-16(12-18-9-7-17-8-10-18)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2/q+1 |
InChI 键 |
GVGBPLRCICSARU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C[N+]3=CC=NC=C3 |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C[N+]3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)


![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)


![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)